molecular formula C21H21N3O4S B6076076 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No.: B6076076
M. Wt: 411.5 g/mol
InChI Key: RMMQBNHGMVKAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethyl, hydroxy, oxo, and phenyl groups, as well as a sulfanyl-acetamide moiety attached to a methoxyphenyl group. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The ethyl, hydroxy, oxo, and phenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction with 4-methoxyaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxy group.

    Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the pyrimidine ring and the sulfanyl-acetamide moiety suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrimidine ring is a common scaffold in many pharmaceuticals, and the compound’s unique substituents may confer specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Interaction: The pyrimidine ring may allow the compound to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-phenylacetamide: Lacks the methoxy group, which may influence its solubility and reactivity.

    2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

Uniqueness

The unique combination of substituents in 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide confers specific chemical and biological properties that distinguish it from similar compounds. The presence of both the ethyl and methoxy groups may enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-17-19(26)23-21(24(20(17)27)15-7-5-4-6-8-15)29-13-18(25)22-14-9-11-16(28-2)12-10-14/h4-12,26H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMQBNHGMVKAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.